ウルソデオキシコール酸-d5 メチルエステル

説明

Ursodeoxycholic Acid Methyl Ester-d5 (UDCA-d5) is a deuterated analogue of Ursodeoxycholic Acid (UDCA), which is a bile acid naturally found in the human body. It is used for research purposes and is a precursor to manufacture UDCA , which is useful for cholesterol gallstone dissolution and as a fish growth promoter .

Synthesis Analysis

The synthesis of UDCA can be achieved through multiple reactions from plant-source dehydroepiandrosterone (DHEA), with a Mistunobu reaction and regioselective allyl oxidation as the key steps . Another method involves multiple reactions from cheap and commercially available bisnoralcohol (BA) . A biological synthesis method is also being developed, which uses free-enzyme catalysis or whole-cell synthesis using inexpensive and readily available chenodeoxycholic acid (CDCA), cholic acid (CA), or lithocholic acid (LCA) as substrates .Molecular Structure Analysis

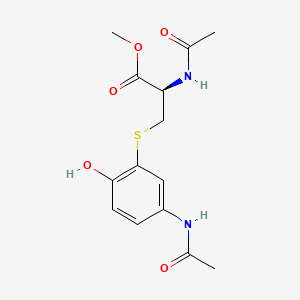

The molecular formula of UDCA-d5 is C25H37D5O4 . The IUPAC name is methyl (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of UDCA include selective hydrolysis, epimerization of the hydroxy functions (by oxidation and subsequent reduction), and the specific hydroxylation and dehydroxylation of suitable positions in the steroid rings .Physical and Chemical Properties Analysis

UDCA-d5 is soluble in Acetone, Chloroform, and Methanol . It has a molecular weight of 411.63 .科学的研究の応用

抗がん研究

ウルソデオキシコール酸-d5 メチルエステルは、特に肝細胞癌細胞の研究において、抗がん研究で潜在的な可能性を示しています . この化合物は、ジヒドロアルテミシニンなどの他の抗がん剤とハイブリッド化して、安定性と有効性を高めるために使用されてきました。 これらのハイブリッドは、正常細胞に対する細胞毒性が低い一方で、癌細胞で細胞周期停止とアポトーシスを誘導することができます .

生化学的応用

生化学では、この化合物は胆汁酸代謝とその肝胆道系疾患の治療における役割を理解するために使用されます。 この化合物は、ケノデオキシコール酸などの容易に入手可能な基質からのUDCAの生物学的合成を研究するためのモデル化合物として役立ちます .

薬理学

薬理学では、ウルソデオキシコール酸-d5 メチルエステルは、ウルソジオールの商業生産中の品質管理(QC)と品質保証(QA)に使用されます。 また、FDAへの治験薬承認申請(ANDA)提出と医薬品製剤の毒性試験にも関与しています .

毒性学

毒性学では、この化合物の役割には、特異体質薬物誘発性肝障害の治療と予防におけるその使用が含まれます。 この化合物は、医薬品による肝臓損傷を軽減する効果を評価する系統的レビューの一部です .

環境科学

環境科学では、重点は化合物の合成と分解プロセスに置かれています。 この分野の研究では、UDCAとその誘導体を生産するための環境に優しく持続可能な方法の開発を目指しています .

分析化学

分析化学では、ウルソデオキシコール酸-d5 メチルエステルは、胆汁酸の分析方法の開発において重要です。 この化合物は、分析結果の正確性と精密性を確保するために、クロマトグラフィーと質量分析における参照物質として使用されます .

医薬品化学

医薬品化学では、この化合物は、その治療の可能性と新しい薬物候補の設計について研究されています。 この化合物は、肝疾患と胆石を治療する薬物の合成における重要な分子です .

臨床研究

最後に、臨床研究では、ウルソデオキシコール酸-d5 メチルエステルは、肝疾患の新しい治療法の探求と、癌治療の潜在的な候補として、癌遺伝子シグナル伝達経路を調節する能力のために使用されています .

作用機序

Target of Action

Ursodeoxycholic Acid-d5 Methyl Ester, also known as Ursodeoxycholic Acid Methyl Ester-d5, primarily targets the liver cells, specifically hepatocytes and cholangiocytes . It exerts anticholestatic effects in various cholestatic disorders . In early-stage primary biliary cirrhosis and primary sclerosing cholangitis, the protection of injured cholangiocytes against the toxic effects of bile acids might prevail .

Mode of Action

Ursodeoxycholic Acid-d5 Methyl Ester works by replacing the hydrophobic or more toxic bile acids from the bile acid pool . It inhibits the absorption of cholesterol in the intestine and the secretion of cholesterol into bile, decreasing biliary cholesterol saturation . It also increases bile acid flow and promotes the secretion of bile acids .

Biochemical Pathways

The compound is involved in various biochemical pathways. It exerts hepatoprotective effects by regulating amino acid, flavonoid, and fatty acid metabolic pathways . It also stimulates impaired hepatocellular secretion by mainly post-transcriptional mechanisms, including stimulation of synthesis, targeting, and apical membrane insertion of key transporters .

Pharmacokinetics

It is known that the compound is a precursor to manufacture udca (ursodeoxycholic acid), which is useful in cholesterol gallstone dissolution and fish growth promotion .

Result of Action

The compound has been found to be potent against HepG2 cells, causing G0/G1 arrest and inducing reactive oxygen species (ROS), mitochondrial membrane potential loss, and autophagy, which may in turn lead to apoptosis . It is also more stable than DHA, which in part accounts for the increased anticancer activity .

Safety and Hazards

将来の方向性

The future directions for UDCA-d5 research could involve the development of microbial transformations or chemoenzymatic procedures for the synthesis of UDCA starting from CA or CDCA . This approach could lead to the development of biotransformations with non-pathogenic, easy-to-manage microorganisms, and their enzymes .

生化学分析

Biochemical Properties

Ursodeoxycholic Acid-d5 Methyl Ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is the Candida antarctica lipase B, which catalyzes the regioselective transesterification of methyl acetoacetate with Ursodeoxycholic Acid . This interaction is crucial for the synthesis of new acetoacetate-Ursodeoxycholic Acid hybrids, which have potential therapeutic applications. Additionally, Ursodeoxycholic Acid-d5 Methyl Ester interacts with other enzymes involved in bile acid metabolism, influencing the overall metabolic pathways of bile acids .

Cellular Effects

Ursodeoxycholic Acid-d5 Methyl Ester has notable effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Ursodeoxycholic Acid-d5 Methyl Ester has been shown to exert hepatoprotective effects by regulating amino acid, flavonoid, and fatty acid metabolic pathways . This regulation helps in maintaining liver function and protecting hepatocytes from damage. Moreover, the compound’s impact on cell signaling pathways can lead to changes in gene expression, further influencing cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of Ursodeoxycholic Acid-d5 Methyl Ester involves several intricate processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Ursodeoxycholic Acid-d5 Methyl Ester has been found to cause cell cycle arrest and induce reactive oxygen species, mitochondrial membrane potential loss, and autophagy, which may lead to apoptosis . These molecular interactions highlight the compound’s potential as a therapeutic agent, particularly in the context of hepatocellular carcinoma .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ursodeoxycholic Acid-d5 Methyl Ester change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, time course experiments and stability assessments using high-performance liquid chromatography-mass spectrometry have revealed that Ursodeoxycholic Acid-d5 Methyl Ester is more stable than its non-deuterated counterpart . This increased stability contributes to its prolonged effects on cellular processes, making it a valuable tool for long-term biochemical studies.

Dosage Effects in Animal Models

The effects of Ursodeoxycholic Acid-d5 Methyl Ester vary with different dosages in animal models. Research has demonstrated that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses. For instance, in studies involving hepatocellular carcinoma, higher doses of Ursodeoxycholic Acid-d5 Methyl Ester have been associated with increased cell cycle arrest and apoptosis . It is essential to consider potential toxic or adverse effects at high doses, as these can impact the overall safety and efficacy of the compound in therapeutic applications .

Metabolic Pathways

Ursodeoxycholic Acid-d5 Methyl Ester is involved in several metabolic pathways, including those related to amino acid, flavonoid, and fatty acid metabolism . The compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to regulate the expression of key enzymes involved in bile acid metabolism, thereby affecting the overall metabolic pathways of bile acids . These interactions highlight the compound’s role in maintaining metabolic homeostasis and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of Ursodeoxycholic Acid-d5 Methyl Ester within cells and tissues are critical for its biological activity. The compound is transported through specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . For instance, Ursodeoxycholic Acid-d5 Methyl Ester is known to interact with bile acid transporters, influencing its distribution within the liver and other tissues . These interactions are essential for the compound’s hepatoprotective effects and its role in cholesterol gallstone dissolution.

Subcellular Localization

The subcellular localization of Ursodeoxycholic Acid-d5 Methyl Ester plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, Ursodeoxycholic Acid-d5 Methyl Ester has been observed to localize within the mitochondria, where it influences mitochondrial membrane potential and induces autophagy . This subcellular localization is crucial for the compound’s therapeutic effects and its ability to modulate cellular processes at the molecular level.

特性

IUPAC Name |

methyl (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,5-14H2,1-4H3/t15-,16+,17-,18-,19+,20+,21+,23+,24+,25-/m1/s1/i9D2,13D2,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQROVWZGGDYSW-IMKCYHQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)OC)C)C)([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662226 | |

| Record name | Methyl (3alpha,5beta)-3,7-dihydroxy(2,2,3,4,4-~2~H_5_)cholan-24-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93701-19-0 | |

| Record name | Cholan-24-oic-2,2,3,4,4-d5 acid, 3,7-dihydroxy-, methyl ester, (3α,5β,7β)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93701-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (3alpha,5beta)-3,7-dihydroxy(2,2,3,4,4-~2~H_5_)cholan-24-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。